molecular formula C22H22BrNO5 B5458691 5-(4-bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one

5-(4-bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5458691
M. Wt: 460.3 g/mol
InChI Key: QRMJUYCEHNSSIW-CZIZESTLSA-N
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Description

5-(4-bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrrol-2-one core substituted with bromophenyl, ethoxybenzoyl, hydroxy, and methoxyethyl groups, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

(4E)-5-(4-bromophenyl)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrNO5/c1-3-29-17-10-6-15(7-11-17)20(25)18-19(14-4-8-16(23)9-5-14)24(12-13-28-2)22(27)21(18)26/h4-11,19,25H,3,12-13H2,1-2H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMJUYCEHNSSIW-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCOC)C3=CC=C(C=C3)Br)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrol-2-one core, followed by the introduction of the various substituents through sequential reactions. Key steps may include:

    Formation of the pyrrol-2-one core: This can be achieved through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using reagents like bromine or N-bromosuccinimide (NBS).

    Attachment of the ethoxybenzoyl group: This can be accomplished through an acylation reaction using ethoxybenzoyl chloride in the presence of a base like pyridine.

    Addition of the hydroxy group: This step may involve a hydroxylation reaction using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Incorporation of the methoxyethyl group: This can be achieved through an alkylation reaction using methoxyethyl halides in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

    Hydrolysis: Acidic or basic conditions

Major Products

    Oxidation: Formation of carbonyl compounds

    Reduction: Formation of alcohols

    Substitution: Formation of substituted derivatives

    Hydrolysis: Formation of carboxylic acids and alcohols

Scientific Research Applications

5-(4-bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

    Biological Studies: Used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one
  • 5-(4-fluorophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one
  • 5-(4-methylphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

5-(4-bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to the presence of the bromophenyl group, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

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